4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Catalog No.
S3237403
CAS No.
2202374-20-5
M.F
C17H22N4O2
M. Wt
314.389
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}...

CAS Number

2202374-20-5

Product Name

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

IUPAC Name

4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

Molecular Formula

C17H22N4O2

Molecular Weight

314.389

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3

InChI Key

ZWDJYSTYXANLMA-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC

solubility

not available

Current Research Availability:

Chemical Structure Analysis:

Based on the chemical structure of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, it contains several functional groups that could be of interest for researchers. These groups include:

  • Pyrimidine ring: This ring structure is found in many important biological molecules, including DNA and RNA. Researchers are interested in developing molecules that target or interact with pyrimidine-based systems for various purposes [].
  • Piperidine ring: This ring structure is also present in many biologically active molecules. Molecules containing piperidine rings can be investigated for their potential medicinal properties [].
  • Methoxy group: This group can affect the solubility and biological properties of a molecule.

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound characterized by its unique structural features, including a pyrimidine core, a methoxy substituent, and a piperidinyl group connected to a pyridinyl moiety. Its molecular formula is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of 314.4 g/mol. The compound is notable for its potential roles in medicinal chemistry and biological research, particularly due to its interactions with various biological targets .

The synthesis of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. Key reactions include:

  • Nucleophilic Substitution: The introduction of the methoxy group onto the pyrimidine core is often achieved through nucleophilic substitution reactions.
  • Coupling Reactions: The attachment of the piperidinyl group to the pyridinyl moiety may utilize coupling reactions facilitated by catalysts such as palladium under controlled conditions.
  • Oxidation Reactions: Under specific conditions, oxidation of the methoxy group can yield hydroxyl derivatives, while substitution reactions may produce various functionalized pyrimidine compounds.

Research indicates that 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine exhibits significant biological activity. It has been investigated for its potential as:

  • Ligand in Biochemical Assays: The compound may interact with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
  • Pharmacological Agent: Preliminary studies suggest potential applications in treating conditions such as inflammation and cancer, although further research is needed to elucidate its efficacy and mechanisms.

The synthesis of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be achieved through various methods:

  • Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives.
  • Reagents and Catalysts: Common reagents include alkylating agents for methoxy substitution and coupling agents such as palladium catalysts.
  • Optimization: Industrial production may focus on optimizing yield and minimizing by-products through techniques like crystallization or chromatography.

The compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for developing new therapeutic agents.
  • Biological Research: Investigated for its potential roles in signaling pathways and enzyme interactions.
  • Material Science: Explored for use in creating new materials with specific properties due to its unique chemical structure .

Interaction studies have focused on understanding how 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine engages with biological targets. These studies often employ techniques such as:

  • Binding Assays: To evaluate the affinity of the compound for various receptors or enzymes.
  • Cellular Assays: To assess biological responses following treatment with the compound, providing insights into its pharmacological potential.

Several compounds share structural similarities with 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Ethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidineC18H23N4O2C_{18}H_{23}N_{4}O_{2}Contains an ethyl group instead of a methoxy group
N-{2-Methoxy-4-[1-Methylpiperidin-4-Yl)oxy]phenyl}-4-(1H-Pyrrolo[2,3-C]pyridin-3-Yl)pyrimidin-2-AmineC24H26N6O2C_{24}H_{26}N_{6}O_{2}Features a different aromatic system and additional nitrogen atoms
4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidineC18H21N5OSC_{18}H_{21}N_{5}OSContains a methylsulfanyl group, altering its reactivity and properties

These compounds exhibit variations in their substituents, which can significantly influence their biological activities and applications, highlighting the uniqueness of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine in medicinal chemistry .

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3

Dates

Last modified: 08-19-2023

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